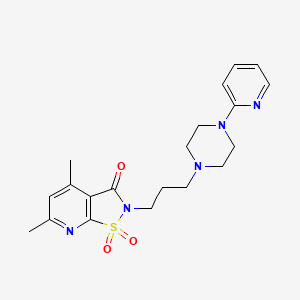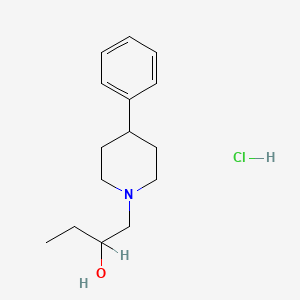
Dipotassium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')cuprate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-): is a complex compound that features a central copper ion coordinated by an ethylenebis(carboxymethyl)glycinato ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) typically involves the reaction of copper salts with ethylenebis(carboxymethyl)glycine in the presence of potassium ions. The reaction is carried out under controlled conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反应分析
Types of Reactions
Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes.
科学研究应用
Chemistry
In chemistry, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique coordination environment makes it an effective catalyst for these reactions.
Biology
In biological research, this compound is studied for its potential role in enzyme mimetics and as a model compound for copper-containing enzymes. Its ability to mimic the active sites of certain enzymes makes it valuable for understanding enzyme mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases where copper plays a crucial role.
Industry
In industrial applications, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, which are crucial for its catalytic activity. The ethylenebis(carboxymethyl)glycinato ligand provides stability to the complex and facilitates its interaction with substrates.
相似化合物的比较
Similar Compounds
- Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)palladate(2-)
- Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)nickelate(2-)
Uniqueness
Compared to similar compounds, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is unique due to the presence of the copper ion, which imparts distinct redox properties and catalytic activity. The specific coordination environment around the copper ion also contributes to its unique reactivity and stability.
属性
CAS 编号 |
74181-84-3 |
|---|---|
分子式 |
C10H16CuK2N2O8+2 |
分子量 |
433.99 g/mol |
IUPAC 名称 |
dipotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;copper |
InChI |
InChI=1S/C10H16N2O8.Cu.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1 |
InChI 键 |
WRNZTMJTYZATKJ-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K+].[K+].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




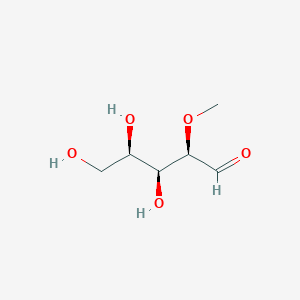
![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)
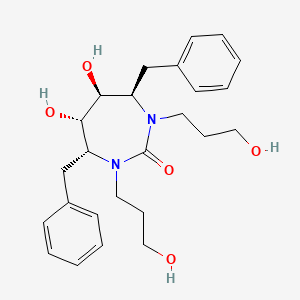


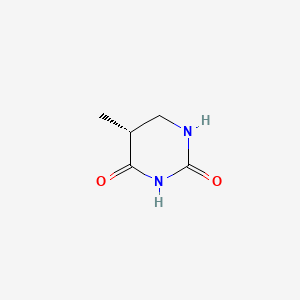

![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)

